molecular formula C20H21N5O2 B2750635 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878727-79-8

6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2750635
CAS RN: 878727-79-8
M. Wt: 363.421
InChI Key: RSZQVMKQCPVOQS-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
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Scientific Research Applications

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives. These complexes show potential as fluorescence sensors due to their characteristic sharp emission bands, making them useful in detecting chemicals like benzaldehyde and its derivatives (Shi et al., 2015).

Precursors for Purine Analogs

The synthesis of disubstituted 1-benzylimidazoles as important precursors for purine analogs has been explored. These compounds are significant for the development of new pharmaceuticals, highlighting the versatility of imidazole derivatives in medicinal chemistry (Alves et al., 1994).

Inhibitors of Kinases

Imidazo[4,5-h]isoquinolin-9-ones have been identified as potent inhibitors of lck kinase, demonstrating the critical role of certain structural modifications in enhancing the activity against this kinase. This discovery opens avenues for the development of new therapeutic agents targeting kinases (Snow et al., 2002).

Orthoamide and Iminium Salts

Research on orthoamide derivatives of 1,3-dimethylparabanic acid has provided insights into the chemical behavior of these compounds, contributing to the understanding of orthoamides and iminium salts in organic synthesis (Kantlehner et al., 2012).

Mechanism of Action

properties

IUPAC Name

6-(2,5-dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-10-12(2)7-8-13(15)3/h6-8,10-11H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZQVMKQCPVOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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